iso-A 2E

Description

The term “Iso-A” appears across diverse scientific contexts, each representing distinct compounds or structural variants. This article focuses on two primary domains where “Iso-A” is rigorously studied: neurotoxic algal isomers and β-amyloid peptide modifications in neurodegenerative disease.

Properties

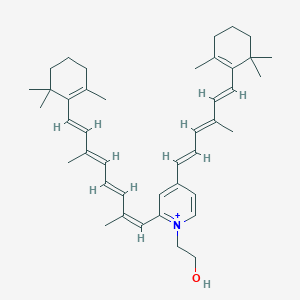

Molecular Formula |

C42H58NO+ |

|---|---|

Molecular Weight |

592.9 g/mol |

IUPAC Name |

2-[2-[(1Z,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol |

InChI |

InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30- |

InChI Key |

WPWFMRDPTDEJJA-HYQJUSHRSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(/C)\C=C\C=C(/C)\C=C\C3=C(CCCC3(C)C)C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Iso-A 2E can be synthesized through a one-step biomimetic preparation method. This involves mixing all-trans-retinal (vitamin A aldehyde) with ethanolamine in ethanol, in the presence of acetic acid, and stirring the mixture at room temperature in the dark for two days . This method yields this compound along with A2E in a 4:1 ratio when exposed to light .

Chemical Reactions Analysis

Iso-A 2E undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of different oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride

Scientific Research Applications

Iso-A 2E is extensively studied for its role in retinal diseases. It is used in research to understand the mechanisms of age-related macular degeneration and Stargardt disease. Studies have shown that dietary intake of macular carotenoids like lutein and zeaxanthin can reduce the levels of this compound in the retinal pigment epithelium, potentially ameliorating these diseases . This compound is also used in studies exploring the phototoxic effects of blue light on the retina .

Mechanism of Action

Iso-A 2E exerts its effects by accumulating in the retinal pigment epithelium and forming lipofuscin. This accumulation leads to oxidative stress and phototoxicity, which can damage retinal cells and contribute to vision loss. The molecular targets involved include various cellular pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

- Domoic Acid (DA): The primary toxin with high affinity for kainate (KA) receptors (Ki = 3.35 nM). It induces excitotoxicity by overactivating ionotropic glutamate receptors .

- Iso-A : A DA isomer with 40-fold lower KA receptor affinity (Ki = 130 nM) but retained activity at AMPA receptors. Its reduced potency in hippocampal CA1 regions suggests divergent neurotoxic mechanisms compared to DA .

- Iso-E and Iso-D: Minor isomers detected in Pseudo-nitzschia strains. Their structural similarities to DA and Iso-A imply shared biosynthetic pathways, but their receptor interactions remain uncharacterized .

- Iso-C : Exhibits 240-fold lower KA receptor affinity than DA (Ki = 804 nM), indicating minimal contribution to excitotoxicity compared to Iso-A .

Table 1: Receptor Affinity and Toxicity of Domoic Acid Isomers

| Compound | KA Receptor Affinity (Ki) | Relative Potency to DA | Role in Toxicity |

|---|---|---|---|

| DA | 3.35 nM | 1x | Primary neurotoxin |

| Iso-A | 130 nM | ~1/40x | AMPA/KA receptor agonist |

| Iso-C | 804 nM | ~1/240x | Minimal excitotoxicity |

| Iso-E | N/A | N/A | Undetermined |

Ecological and Analytical Significance

- Toxin Profiles : In Argentine Pseudo-nitzschia strains, DA dominates (1.09–1.62 pg cell⁻¹), followed by Iso-A, epi-DA, Iso-E, and Iso-D . Similar profiles in New Zealand strains include Iso-C, suggesting geographic variability in isomer production .

Aβ vs. Iso-Aβ in Alzheimer’s Disease

Structural Modifications and Pathogenicity

- Aβ (Non-isomerized): Binds α7nAChR with picomolar affinity, inducing receptor internalization and mild neurotoxicity .

- Iso-Aβ : Asp7 isomerization enhances α7nAChR inhibition, exacerbating synaptic dysfunction and amyloidogenesis. Iso-Aβ injections in mice accelerate plaque formation and neuronal loss compared to wild-type Aβ .

Table 2: Comparative Effects of Aβ and Iso-Aβ

| Property | Aβ | Iso-Aβ |

|---|---|---|

| Asp7 Isomerization | No | Yes |

| α7nAChR Inhibition | Moderate | Enhanced |

| Amyloid Plaque Formation | Baseline | Accelerated |

| Neurotoxicity in AD | Contributory | Central |

Mechanistic Insights

- Cholinergic Dysfunction : Iso-Aβ’s stronger inhibition of α7nAChR reduces acetylcholine signaling, directly linking it to cognitive decline in AD .

- Therapeutic Implications: Targeting Iso-Aβ-specific pathways (e.g., isomerization inhibitors) may offer novel AD treatments .

Notes on Terminological Overlap

The term “Iso-A” is context-dependent:

- Marine Toxins : Refers to domoic acid isomers.

- Neuroscience: Denotes isomerized β-amyloid.

- Material Science : ISO-A may reference technical standards (e.g., resin additives, paper sizes) unrelated to biochemical compounds .

Researchers must clarify the experimental system and nomenclature to avoid misinterpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.